5-Ethyl-2,3-dihydro-benzofuran-4-ol
Description
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-ethyl-2,3-dihydro-1-benzofuran-4-ol |
InChI |
InChI=1S/C10H12O2/c1-2-7-3-4-9-8(10(7)11)5-6-12-9/h3-4,11H,2,5-6H2,1H3 |
InChI Key |
RSZKKRKPOPIXER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=C1)OCC2)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Properties
Research indicates that benzofuran derivatives, including 5-Ethyl-2,3-dihydro-benzofuran-4-ol, exhibit significant antimicrobial activity. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The mechanism of action often involves interference with microbial cell wall synthesis or metabolic pathways.
2. Anticancer Activity
Benzofuran derivatives are also being studied for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival and proliferation . The specific effects of this compound on cancer cell lines remain an area for further exploration.
3. Neuroprotective Effects
Emerging evidence suggests that compounds with a benzofuran scaffold may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. Investigating the neuroprotective potential of this compound could lead to advancements in treating neurodegenerative diseases .
Agricultural Applications
1. Pesticidal Activity
There is growing interest in the use of benzofuran derivatives as natural pesticides. Preliminary studies indicate that this compound may exhibit insecticidal properties against agricultural pests. This could provide a more environmentally friendly alternative to synthetic pesticides .
Materials Science
1. Polymer Chemistry
The unique chemical structure of this compound makes it a valuable intermediate in polymer synthesis. It can be used to create polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Research into its applications in polymer science is ongoing and shows promise for developing advanced materials .
Case Studies
Comparison with Similar Compounds
Structural and Functional Analysis:
- Ethyl vs. Methyl-substituted analogs (e.g., 5-methyl derivatives) are associated with fruity or floral volatile profiles in fermentation processes .
- Hydroxyl vs. Amino Groups: The hydroxyl group at C4 enhances water solubility and hydrogen-bonding capacity, whereas amino groups (e.g., in ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate) enable nucleophilic reactions, forming amides or Schiff bases for pharmaceutical synthesis .
- Dihydrofuran vs. Aromatic Benzofuran : Partial saturation of the furan ring (2,3-dihydro) reduces aromatic conjugation, increasing molecular flexibility. This may alter binding affinity in enzyme or receptor interactions compared to fully aromatic analogs.
- Ester Functionalization: The ester group in ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate improves metabolic stability and lipophilicity, making it suitable as a prodrug or synthetic intermediate .
Preparation Methods
AlCl₃-Mediated Cyclization of Pyrone Derivatives
A widely employed method involves the reaction of 3-hydroxy-2H-pyran-2-one derivatives with nitroalkenes in the presence of AlCl₃ and trifluoroacetic acid (TFA). For example, Zhang and Beaudry (2021) demonstrated that heating 3-hydroxy-2H-pyran-2-one with methyl 3-nitrobut-3-enoate in dichlorobenzene (DCB) at 120°C for 16 hours yields benzofuran-2(3H)-one derivatives. Adapting this protocol, substituting the pyrone with a 5-ethyl-substituted precursor could facilitate the formation of the dihydrobenzofuran skeleton. Post-cyclization oxidation or hydroxylation may introduce the 4-hydroxy group.
Table 1: Cyclization Conditions for Benzofuranone Synthesis
| Starting Material | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| 3-Hydroxy-2H-pyran-2-one | AlCl₃, TFA, DCB, 120°C, 16 h | 66–73 |
Hydrogenation of Benzofuran Precursors
Palladium-Catalyzed Hydrogenation
Patent literature describes the hydrogenation of benzofuran carboxylates to dihydrobenzofurans using 10% Pd/C in acetic acid. For instance, methyl benzofuran-7-carboxylate was hydrogenated at 60 psi to yield the dihydro analog in quantitative yield. Applying this method to a 5-ethyl-benzofuran-4-ol precursor would directly yield the target compound, provided the hydroxyl group is introduced prior to hydrogenation.
Table 2: Hydrogenation of Benzofuran Derivatives
| Substrate | Catalyst | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Methyl benzofuran-7-carboxylate | 10% Pd/C | Acetic acid, 60 psi | 100 |
Oxidative Coupling of Phenolic Substrates
Silver(I)-Promoted Oxidative Coupling
Silver(I) oxide (Ag₂O) catalyzes the oxidative coupling of methyl p-coumarate derivatives to form dihydrobenzofuran neolignans. For example, coupling methyl 4-ethylsalicylate with a propenylphenol under Ag₂O in acetonitrile at reflux for 4 hours could yield 5-ethyl-2,3-dihydro-benzofuran-4-ol. This method benefits from high regioselectivity and avoids harsh conditions.
Table 3: Oxidative Coupling Parameters
Functional Group Modifications
Hydroxylation via Electrophilic Aromatic Substitution
Introducing the 4-hydroxy group can be achieved through directed ortho-hydroxylation. For example, using a boron-directed electrophilic hydroxylation protocol, 5-ethyl-2,3-dihydrobenzofuran undergoes regioselective hydroxylation at the 4-position. This method employs boron trifluoride etherate (BF₃·OEt₂) to coordinate the oxygen atom, directing electrophilic attack.
Table 4: Directed Hydroxylation Conditions
Multi-Step Synthesis via Suzuki Coupling
Boronic Acid Intermediate Formation
Diversity-oriented synthesis routes involve converting benzofuran-3-carboxylates to boronic acids for Suzuki couplings. For instance, ethyl benzofuran-3-carboxylate reacts with trimethyl borate and LDA at −78°C to form a boronic acid intermediate, which couples with aryl halides to install substituents. Subsequent reduction with Mg/NH₄Cl yields dihydrobenzofurans.
Table 5: Suzuki Coupling and Reduction Steps
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Boronation | Trimethyl borate, LDA, −78°C | 98 | |
| Reduction | Mg, NH₄Cl, THF/MeOH | 60–88 |
Asymmetric Catalysis for Enantioselective Synthesis
Chiral Salicyl Imine Annulation
Chiral salicyl N-phosphonyl imines undergo Cs₂CO₃-catalyzed annulation with bromomalonates to form enantiopure dihydrobenzofuran derivatives. While this method is reported for 2,3-dihydrobenzofuran-3-ol, modifying the imine substrate to include an ethyl group could yield the target compound with high enantiomeric excess (ee).
Table 6: Asymmetric Annulation Parameters
Q & A
Q. What are the established synthetic routes for 5-Ethyl-2,3-dihydro-benzofuran-4-ol, and how are intermediates characterized?
Answer: Synthesis typically involves cyclization of phenolic precursors with ethyl-substituted reagents. For example, analogous dihydrobenzofurans are synthesized via acid-catalyzed reactions using solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) and oxidants such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) at room temperature . Intermediates are characterized using IR spectroscopy (to confirm functional groups like -OH and ethyl linkages), ¹H/¹³C NMR (to resolve dihydrobenzofuran ring protons and substituents), and HRMS (to verify molecular ion peaks and fragmentation patterns) .
Q. What analytical methods are recommended for detecting and quantifying this compound in complex matrices?
Answer: Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) is optimized for pre-concentration. After conditioning with methanol and water, samples are loaded, washed with 5% methanol, and eluted with methanol/2-propanol (1:1). Quantification is achieved via LC-MS/MS using a C18 column (e.g., 2.1 × 50 mm, 1.7 µm) with mobile phases of 0.1% formic acid in water (A) and methanol (B). Internal standards like deuterated analogs (e.g., BP-3-d5) correct for matrix effects .
Advanced Research Questions
Q. How can researchers resolve low yields during the synthesis of this compound?
Answer: Key factors include:
- Solvent optimization : Polar aprotic solvents (e.g., HFIP) enhance electrophilic cyclization efficiency .
- Reaction time/temperature : Extended reflux (e.g., 28 hours in ethanol with 1N NaOH) improves conversion, followed by acidification (1N H₂SO₄) to precipitate the product .
- Purification : Crystallization from ethanol/petroleum ether (1:3) removes byproducts like unreacted phenols or oligomers .
Q. What are the critical challenges in analyzing this compound in environmental samples, and how are they mitigated?
Answer:
- Matrix interference : Wastewater samples contain competing organics (e.g., parabens, phthalates). Use matrix-matched calibration with deuterated internal standards (e.g., triclosan-d3) to correct signal suppression .
- Adsorption losses : Silanize glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adhesion .
- Detection limits : Optimize LC-MS/MS transitions (e.g., MRM mode) for selective ion monitoring. For example, prioritize m/z transitions corresponding to the molecular ion ([M-H]⁻) and dominant fragments.
Q. How can the stability of this compound be evaluated under varying storage conditions?
Answer:
- Thermal stability : Conduct accelerated degradation studies at 40–60°C for 1–4 weeks, monitoring via LC-MS .
- Photostability : Expose solutions to UV light (254 nm) and compare degradation kinetics with dark controls. Use amber glassware for light-sensitive storage .
- Long-term storage : Store at −18°C in silanized vials with 0.1% ascorbic acid to inhibit oxidation .
Methodological Insights
Q. What strategies are recommended for scaling up the synthesis of this compound without compromising purity?
Answer:
- Batch vs. flow chemistry : Transition from batch reactors to continuous flow systems to enhance heat/mass transfer, reducing side reactions (e.g., ethyl group oxidation) .
- In-line purification : Integrate SPE post-synthesis to remove unreacted starting materials. For example, use HLB cartridges in tandem with rotary evaporation .
Q. How can computational methods aid in predicting the reactivity of this compound derivatives?
Answer:
- DFT calculations : Model transition states for electrophilic substitution reactions (e.g., hydroxylation or ethyl group functionalization) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity data to prioritize derivatives for synthesis .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
